molecular formula C11H12O3 B12065431 1-m-Tolyloxy-cyclopropanecarboxylic acid

1-m-Tolyloxy-cyclopropanecarboxylic acid

Cat. No.: B12065431
M. Wt: 192.21 g/mol
InChI Key: SJAZPUYLWDTHRM-UHFFFAOYSA-N
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Description

1-m-Tolyloxy-cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-m-Tolyloxy-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of cyclopropyl cyanide, followed by the addition of water and subsequent heating . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-m-Tolyloxy-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-m-Tolyloxy-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-m-Tolyloxy-cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Uniqueness: 1-m-Tolyloxy-cyclopropanecarboxylic acid is unique due to the presence of the tolyloxy group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-methylphenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)14-11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

SJAZPUYLWDTHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2(CC2)C(=O)O

Origin of Product

United States

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